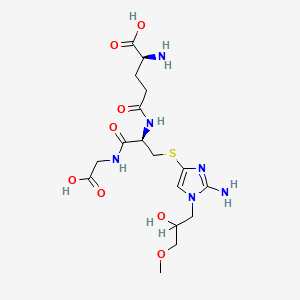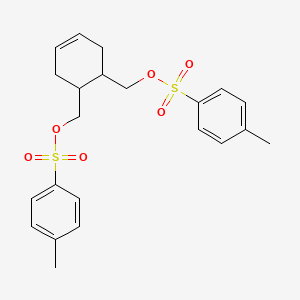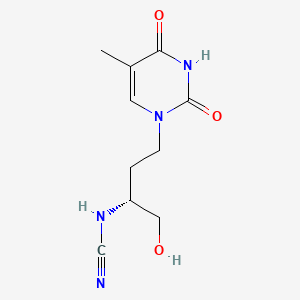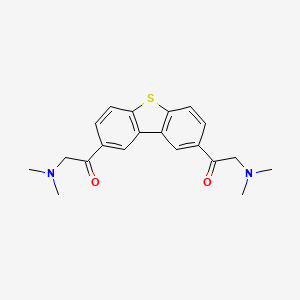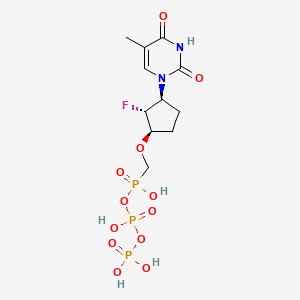
3'-Diphosphoryl-phosphonate-2'-fluorocyclopentylthymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine is a synthetic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to a carbon atom, which distinguishes them from phosphates where the phosphorus atom is bonded to an oxygen atom
Preparation Methods
The synthesis of 3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine involves several steps. One common method for synthesizing phosphonates is through the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form a phosphonate ester . Another method involves the use of palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and aryl or vinyl halides . These reactions typically occur under mild conditions and can be adapted for large-scale industrial production.
Chemical Reactions Analysis
3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonate group can lead to the formation of phosphonic acids, while reduction can yield phosphine derivatives.
Scientific Research Applications
3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the natural substrate of the enzyme and binding to the active site. This prevents the enzyme from catalyzing its normal reaction, thereby inhibiting its activity . The specific pathways involved depend on the enzyme being targeted and the specific structure of the compound.
Comparison with Similar Compounds
3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine can be compared with other similar compounds such as:
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: This compound also contains a phosphonate group and is used in similar applications such as organic synthesis and enzyme inhibition.
Phosphonopeptides: These are peptides in which a phosphonic acid group replaces the carboxylic acid group.
The uniqueness of 3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine lies in its specific structure, which allows it to interact with a unique set of molecular targets and pathways, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
135444-85-8 |
|---|---|
Molecular Formula |
C11H18FN2O12P3 |
Molecular Weight |
482.19 g/mol |
IUPAC Name |
[(1R,2R,3S)-2-fluoro-3-(5-methyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C11H18FN2O12P3/c1-6-4-14(11(16)13-10(6)15)7-2-3-8(9(7)12)24-5-27(17,18)25-29(22,23)26-28(19,20)21/h4,7-9H,2-3,5H2,1H3,(H,17,18)(H,22,23)(H,13,15,16)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
InChI Key |
UFSYEQZNALCGEJ-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H]([C@@H]2F)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(C2F)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


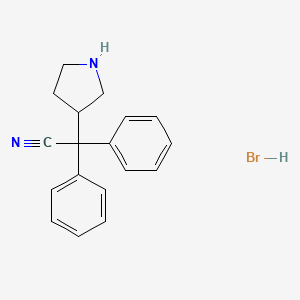

![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)
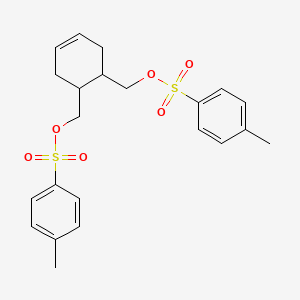
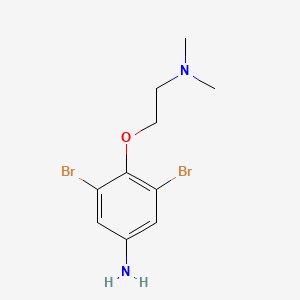
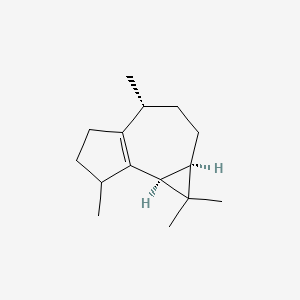
![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)

![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)
